ML RR-S2 CDA ammonium salt is a synthetic cyclic dinucleotide that acts as a potent agonist of the stimulator of interferon genes pathway. This compound is characterized by its unique chemical structure, which includes non-canonical 2'5'-phosphodiester bonds. The molecular formula of ML RR-S2 CDA ammonium salt is C20H30N12O10P2S2, and it has been identified as a significant modulator of immune responses, particularly in the context of cancer immunotherapy and infectious diseases .
ML RR-S2 CDA acts as an agonist for STING, meaning it mimics the natural ligand and triggers the protein's signaling pathway []. The mixed linkages (ML) in its structure are believed to enhance its thermal stability and binding affinity to human STING compared to unmodified CDNs []. This binding triggers a cascade of events leading to the production of type I interferons and other immune-stimulatory cytokines [].
ML RR-S2 CDA ammonium salt exhibits significant biological activity by activating immune responses. It has been shown to induce the expression of type I interferons and various pro-inflammatory cytokines in murine bone marrow-derived macrophages. This activity positions it as a potential therapeutic agent in immunotherapy, particularly for enhancing anti-tumor immunity and combating viral infections . Additionally, its role as an agonist of the stimulator of interferon genes pathway makes it a valuable compound in research focused on immune modulation.
The synthesis of ML RR-S2 CDA ammonium salt typically involves chemical methods that create cyclic dinucleotides with specific phosphodiester linkages. While detailed synthetic routes are proprietary to manufacturers, common approaches include:
ML RR-S2 CDA ammonium salt has several applications in biomedical research and therapeutic development:
Interaction studies involving ML RR-S2 CDA ammonium salt primarily focus on its binding affinity and activation potential with the stimulator of interferon genes protein. These studies have demonstrated that ML RR-S2 CDA ammonium salt significantly enhances the binding affinity to this protein compared to other cyclic dinucleotides, thereby leading to more robust immune activation. The interactions facilitate downstream signaling that culminates in enhanced expression of interferons and cytokines necessary for effective immune responses .
Several compounds share structural or functional similarities with ML RR-S2 CDA ammonium salt. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3',5'-Cyclic Guanosine Monophosphate | Cyclic Nucleotide | Involved in intracellular signaling pathways |
| 3',5'-Cyclic Adenosine Monophosphate | Cyclic Nucleotide | Regulates various physiological processes |
| DMXAA (5,6-Dimethylxanthenone-4-acetic acid) | Small Molecule | Induces tumor necrosis factor-alpha production |
| STING Agonists (e.g., ADU-S100) | Synthetic Agonist | Activates stimulator of interferon genes pathway |
ML RR-S2 CDA ammonium salt is unique due to its specific structural features that allow for enhanced binding to the stimulator of interferon genes protein compared to other cyclic dinucleotides. Its non-canonical 2'5'-phosphodiester bonds provide distinct biochemical properties that enhance its efficacy as an immune modulator, setting it apart from similar compounds .
Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate ammonium salt exhibits the molecular formula C₂₀H₃₀N₁₂O₁₀P₂S₂ with a molecular weight of 724.6 grams per mole [2]. The compound is catalogued under Chemical Abstracts Service number 1638750-96-5 and represents a synthetic cyclic dinucleotide derivative characterized by its unique structural architecture [1].
The structural framework consists of two adenosine nucleotides linked through a cyclic phosphodiester backbone, forming a macrocyclic ring system [2]. Each adenosine unit contains the characteristic purine base adenine (6-aminopurine) attached to a ribose sugar moiety through glycosidic bonds [5]. The ribose components feature hydroxyl groups at the 2' and 3' positions, which are critical for the compound's distinctive linkage pattern [3].
The cyclic nature of the molecule is established through phosphodiester bonds that connect the 5' carbon of one ribose unit to either the 2' or 3' carbon of the adjacent ribose unit, creating a closed-loop configuration [5]. This cyclic arrangement distinguishes the compound from linear dinucleotides and contributes significantly to its enhanced stability and biological activity profile [18].
Table 1: Molecular Characteristics of Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate Ammonium Salt
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₀N₁₂O₁₀P₂S₂ |
| Molecular Weight | 724.6 g/mol |
| Chemical Abstracts Service Number | 1638750-96-5 |
| Physical Appearance | White to beige solid powder [4] |
| Nucleotide Components | Two adenosine units |
| Ring System | Macrocyclic dinucleotide |
The stereochemical configuration of Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate ammonium salt is defined by the specific spatial arrangement at the phosphorus centers within the phosphodiester linkages [5]. The compound exists in the Rp,Rp diastereomer configuration, where both phosphorus atoms adopt the R configuration according to the Cahn-Ingold-Prelog priority rules [13].
The diastereomer configuration arises from the chiral nature of the phosphorus atoms within the phosphorothioate modifications [14]. When one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced with sulfur, a chiral center is created at the phosphorus atom, producing two possible stereochemical configurations designated as Rp and Sp diastereomers [14]. The Rp configuration indicates that the phosphorus center has the R absolute configuration when the four substituents are prioritized according to atomic number and connectivity rules [13].
Experimental evidence from X-ray crystallographic analysis has confirmed the three-dimensional structure and verified the presence of the Rp,Rp diastereomer configuration in Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate [5]. The crystal structure reveals that both phosphorus centers within the cyclic framework maintain the R configuration, creating a stereochemically uniform molecule with enhanced binding affinity characteristics [5].
The stereochemical configuration significantly influences the compound's interaction with biological targets and affects its stability profile [13]. Studies have demonstrated that the Rp configuration provides superior resistance to nuclease degradation compared to alternative stereochemical arrangements, contributing to the compound's enhanced pharmacological properties [13].
Table 2: Stereochemical Properties
| Stereochemical Feature | Configuration |
|---|---|
| Primary Phosphorus Center | Rp (R configuration) |
| Secondary Phosphorus Center | Rp (R configuration) |
| Overall Diastereomer Type | Rp,Rp |
| Chirality Centers | Two phosphorus atoms |
| Stereochemical Uniformity | Homochiral |
The Mixed Linkage phosphodiester bond architecture represents a distinctive structural feature that differentiates this compound from conventional cyclic dinucleotides [5]. The term "Mixed Linkage" refers to the presence of both 2'-5' and 3'-5' phosphodiester connections within the same cyclic molecule, creating a heterogeneous linkage pattern that mimics naturally occurring cyclic dinucleotides produced by cellular cyclic guanosine monophosphate-adenosine monophosphate synthase [8].
In the Mixed Linkage configuration, one phosphodiester bond connects the 5' carbon of the first adenosine unit to the 2' carbon of the second adenosine unit, while the complementary phosphodiester bond links the 5' carbon of the second adenosine unit to the 3' carbon of the first adenosine unit [5]. This asymmetric linkage pattern contrasts with conventional cyclic dinucleotides that typically contain uniform 3'-5' linkages throughout their structure [8].
The Mixed Linkage architecture provides several structural advantages, including increased thermal stability and enhanced resistance to enzymatic degradation [18]. Differential scanning fluorimetry assays have demonstrated that Mixed Linkage cyclic dinucleotides exhibit elevated melting temperatures compared to their uniform linkage counterparts, indicating stronger intermolecular interactions and improved structural integrity [18].
The phosphodiester bonds in the Mixed Linkage configuration adopt different spatial orientations, creating a more rigid cyclic structure that reduces conformational flexibility [22]. This structural constraint contributes to the compound's enhanced binding specificity and improved biological activity profile [5]. The asymmetric nature of the linkage pattern also influences the compound's interaction with cellular recognition systems and affects its downstream signaling properties [8].
Table 3: Phosphodiester Bond Architecture
| Linkage Position | Connection Type | Structural Role |
|---|---|---|
| First Phosphodiester Bond | 2'-5' linkage | Primary cyclic connection |
| Second Phosphodiester Bond | 3'-5' linkage | Secondary cyclic connection |
| Overall Pattern | Mixed Linkage (ML) | Heterogeneous architecture |
| Conformational Flexibility | Reduced | Enhanced structural rigidity |
| Thermal Stability | Increased | Superior to uniform linkages [18] |
The dithio modification represents a critical structural enhancement that significantly improves the compound's stability and biological activity profile [3]. This modification involves the replacement of non-bridging oxygen atoms within the phosphodiester linkages with sulfur atoms, creating phosphorothioate bonds that exhibit superior resistance to enzymatic hydrolysis [20].
In Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate ammonium salt, both phosphodiester bridges contain sulfur substitutions, hence the designation "S2" indicating double sulfur modification [3]. The sulfur atoms are positioned at the non-bridging positions of the phosphate groups, maintaining the overall connectivity of the phosphodiester backbone while altering the electronic and steric properties of the linkages [12].
The incorporation of sulfur atoms increases the polarizability of the phosphate groups and enhances the compound's resistance to nuclease degradation [20]. Phosphorothioate modifications create stronger bonds with metal cofactors and exhibit reduced susceptibility to hydrolytic cleavage under physiological conditions [12]. Studies have demonstrated that phosphorothioate-modified cyclic dinucleotides maintain structural integrity for extended periods compared to their unmodified counterparts [20].
The dithio modification also influences the compound's binding characteristics and cellular uptake properties [20]. The increased hydrophobicity resulting from sulfur substitution facilitates membrane penetration and enhances intracellular accumulation [15]. Additionally, the modified phosphate groups exhibit altered electrostatic properties that affect protein-nucleic acid interactions and contribute to the compound's enhanced biological activity [12].
Table 4: Dithio Modification Characteristics
| Modification Feature | Description |
|---|---|
| Sulfur Substitution Sites | Both phosphodiester bridges |
| Number of Sulfur Atoms | Two (S2 designation) |
| Position of Modification | Non-bridging oxygen positions |
| Stability Enhancement | Superior nuclease resistance [20] |
| Hydrophobicity Change | Increased membrane permeability [15] |
| Electronic Properties | Altered electrostatic characteristics |
Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate ammonium salt exhibits a comprehensive range of physicochemical properties that contribute to its enhanced stability and biological activity [16]. The compound appears as a white to beige solid powder under standard conditions and demonstrates excellent stability when stored at -20°C [4].
The thermal stability of the compound is significantly enhanced compared to unmodified cyclic dinucleotides, with the Mixed Linkage architecture and dithio modifications contributing to increased resistance to temperature-induced degradation [18]. Differential scanning fluorimetry studies have revealed elevated transition temperatures, indicating stronger intramolecular interactions and improved structural integrity under thermal stress [19].
Hydrolytic stability represents another critical advantage of this compound, with the phosphorothioate modifications providing substantial protection against water-mediated degradation [18]. The sulfur-containing phosphate bridges exhibit reduced susceptibility to spontaneous hydrolysis, maintaining structural integrity under physiological pH conditions for extended periods [25]. This enhanced hydrolytic stability is particularly important for biological applications where aqueous environments are encountered [18].
The compound demonstrates exceptional resistance to enzymatic degradation, particularly by phosphodiesterases that typically cleave conventional phosphodiester bonds [3]. The combination of Mixed Linkage architecture and dithio modifications creates a structure that is poorly recognized by degradative enzymes, resulting in prolonged biological half-life and sustained activity [20].
Table 5: Stability Profile Characteristics
| Stability Parameter | Performance |
|---|---|
| Thermal Stability | Enhanced compared to unmodified cyclic dinucleotides [18] |
| Hydrolytic Stability | Superior resistance to water-mediated degradation [18] |
| Enzymatic Stability | High resistance to phosphodiesterase cleavage [3] |
| pH Stability | Stable under physiological conditions [25] |
| Storage Stability | Excellent when maintained at -20°C [18] |
| Aqueous Solution Stability | Limited; not recommended beyond 24 hours [18] |
The solubility profile of Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate ammonium salt reflects its amphiphilic nature and the influence of structural modifications on its interaction with different solvents [16]. The compound exhibits optimal solubility in dimethyl sulfoxide, achieving concentrations of approximately 15 milligrams per milliliter, making this solvent the preferred choice for stock solution preparation [18].
Aqueous solubility is moderately high, with the compound dissolving to concentrations of 12.5 milligrams per milliliter in water [16]. However, aqueous solutions demonstrate limited stability, and extended storage in water is not recommended due to potential hydrolytic degradation [18]. The presence of ammonium counterions enhances water solubility compared to other salt forms of the compound [2].
The compound shows favorable solubility in physiological buffer systems, particularly phosphate-buffered solutions at pH 7.4, making it suitable for biological assay applications [17]. This compatibility with biological media is essential for research applications and contributes to the compound's utility in cellular studies [16].
Organic solvents such as ethanol and methanol provide limited solubility, while acetonitrile and other aprotic solvents generally result in poor dissolution characteristics [17]. The selective solubility pattern reflects the compound's ionic nature and the influence of hydrogen bonding interactions on dissolution behavior [25].
Table 6: Solubility Characteristics in Various Media
| Solvent System | Solubility | Recommendations |
|---|---|---|
| Dimethyl Sulfoxide | 15 mg/mL [18] | Preferred for stock solutions |
| Water | 12.5 mg/mL [16] | Limited storage stability |
| Phosphate Buffer (pH 7.4) | Soluble [17] | Suitable for biological assays |
| Ethanol | Limited solubility [17] | Not recommended |
| Methanol | Limited solubility [17] | Not recommended |
| Acetonitrile | Poor solubility [17] | Not recommended |